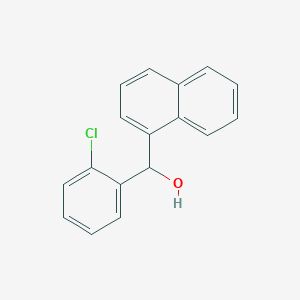
(2-Chlorophenyl)(naphthalen-1-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chlorophenyl)(naphthalen-1-yl)methanol is an organic compound that features a chlorinated phenyl group and a naphthyl group attached to a central methanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(naphthalen-1-yl)methanol typically involves the reaction of 2-chlorobenzaldehyde with naphthalene in the presence of a reducing agent. One common method is the Grignard reaction, where 2-chlorophenylmagnesium bromide reacts with naphthaldehyde to form the desired product. The reaction is usually carried out in an anhydrous ether solvent under inert atmosphere conditions to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.
化学反応の分析
Types of Reactions
(2-Chlorophenyl)(naphthalen-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide.
Major Products
Oxidation: (2-Chlorophenyl)(naphthalen-1-yl)ketone.
Reduction: (2-Chlorophenyl)(naphthalen-1-yl)methane.
Substitution: (2-Methoxyphenyl)(naphthalen-1-yl)methanol or (2-Cyanophenyl)(naphthalen-1-yl)methanol.
科学的研究の応用
(2-Chlorophenyl)(naphthalen-1-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of (2-Chlorophenyl)(naphthalen-1-yl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further investigation through experimental studies.
類似化合物との比較
Similar Compounds
- (2-Chlorophenyl)(naphthalen-1-yl)methanone
- (2-Chlorophenyl)(naphthalen-1-yl)methane
- (2-Methoxyphenyl)(naphthalen-1-yl)methanol
Uniqueness
(2-Chlorophenyl)(naphthalen-1-yl)methanol is unique due to the presence of both a chlorinated phenyl group and a naphthyl group, which confer distinct chemical and physical properties
生物活性
(2-Chlorophenyl)(naphthalen-1-yl)methanol is a compound of interest in medicinal chemistry due to its unique structural features, which include a chlorinated phenyl group and a naphthalene moiety. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a chlorinated phenyl ring attached to a naphthalene structure via a methanol functional group, which may enhance its reactivity and biological activity.
Studies on the biological mechanisms of this compound have indicated that it interacts with various enzymes and receptors. Interaction studies are crucial for understanding how this compound affects cellular pathways and biological processes. Preliminary studies suggest that it may exhibit significant activity against cancer cell lines, potentially by inhibiting cell proliferation or inducing apoptosis.
Anticancer Activity
Recent research has focused on the anticancer properties of derivatives related to this compound. For instance, compounds with similar structures have shown promising results against various cancer types, including colon, lung, breast, and skin cancers. The mechanism often involves disrupting microtubule dynamics or inducing cell cycle arrest .
Case Studies
Several studies have highlighted the biological activity of compounds structurally related to this compound:
- Antiproliferative Effects : In vitro studies demonstrated that certain derivatives exhibit significant antiproliferative effects in breast cancer cell lines (e.g., MCF-7) with IC50 values ranging from 10 to 33 nM. These compounds were shown to inhibit tubulin polymerization, suggesting a mechanism involving disruption of microtubule dynamics .
- Neuroprotective Activity : Other research has indicated potential neuroprotective effects in models of ischemic injury, where compounds similar to this compound were tested for their ability to reduce neuronal damage and infarction size .
Comparative Analysis
To better understand the potential applications of this compound, it is useful to compare it with other structurally similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-(2-chlorophenyl)-1H-imidazol-4-yl)methanol | Imidazole Ring | Contains an imidazole instead of a naphthalene structure |
| (1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol | Pyrazole Ring | Features a pyrazole ring with different substitution patterns |
| 2-(1-methyl-1H-imidazol-2-yl)ethanol | Imidazole Ring | Different substitution pattern compared to this compound |
This table illustrates how variations in structure can influence biological activity and therapeutic potential.
特性
CAS番号 |
42074-40-8 |
|---|---|
分子式 |
C17H13ClO |
分子量 |
268.7 g/mol |
IUPAC名 |
(2-chlorophenyl)-naphthalen-1-ylmethanol |
InChI |
InChI=1S/C17H13ClO/c18-16-11-4-3-9-15(16)17(19)14-10-5-7-12-6-1-2-8-13(12)14/h1-11,17,19H |
InChIキー |
QAXUTJPIKLANIJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2C(C3=CC=CC=C3Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















